molecular formula C10H11NNaO3S3 B1310421 Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate CAS No. 49625-94-7

Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate

Cat. No.: B1310421
CAS No.: 49625-94-7
M. Wt: 312.4 g/mol
InChI Key: YXYDKEGYAUWLIT-UHFFFAOYSA-N
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Description

Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science .

Properties

CAS No.

49625-94-7

Molecular Formula

C10H11NNaO3S3

Molecular Weight

312.4 g/mol

IUPAC Name

sodium;3-(1,3-benzothiazol-2-ylsulfanyl)propane-1-sulfonate

InChI

InChI=1S/C10H11NO3S3.Na/c12-17(13,14)7-3-6-15-10-11-8-4-1-2-5-9(8)16-10;/h1-2,4-5H,3,6-7H2,(H,12,13,14);

InChI Key

YXYDKEGYAUWLIT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SCCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCCS(=O)(=O)O.[Na]

Other CAS No.

49625-94-7

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

The synthesis of benzothiazole derivatives, including Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate, typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the sulfonate group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts such as transition metals. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its use in the synthesis of dyes and pharmaceuticals.

    Benzothiazole-2-thiol: Exhibits strong antimicrobial properties and is used in the rubber industry as a vulcanization accelerator.

    2-Phenylbenzothiazole: Used in the development of fluorescent probes and sensors.

The uniqueness of this compound lies in its combination of a benzothiazole ring with a sulfonate group, which enhances its solubility and reactivity, making it suitable for a broader range of applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate
Reactant of Route 2
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Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate

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